molecular formula C11H12N2O2 B8282577 2-(6-Methoxyindol-1-yl) acetamide

2-(6-Methoxyindol-1-yl) acetamide

Cat. No. B8282577
M. Wt: 204.22 g/mol
InChI Key: MQYFKWLQBLPSKQ-UHFFFAOYSA-N
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Patent
US07129250B2

Procedure details

Intermediate C12 was prepared as described for Intermediate C2 using 6-methoxyindole (489 mg, 3.32 mmol), sodium hydride (160 mg, 3.98 mmol) and iodoacetamide (615 mg, 3.32 mmol) in DMF (50 mL). Two recrystallizations from ethyl acatete yielded intermediate C12 as a whte solid (252 mg, 37%). m.p. 210.1–211.0° C. 1H NMR (200 MHz, DMSO-D6) δ 7.48 (br s, 1H), 7.41 (d, 8.6 Hz, 1H), 7.25 (br s, 1H), 7.16 (d, 3.2 Hz, 1H), 6.91 (d, 2.0 Hz, 1H), 6.69 (dd, 6.4 Hz, 2.2 Hz, 1H), 6.35 (d, 0.8 Hz, 1H), 4.74 (s, 2H), 3.77 (s, 3H).
[Compound]
Name
Intermediate C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three
Quantity
615 mg
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1.[H-].[Na+].I[CH2:15][C:16]([NH2:18])=[O:17]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][N:9]2[CH2:15][C:16]([NH2:18])=[O:17])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Intermediate C2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
489 mg
Type
reactant
Smiles
COC1=CC=C2C=CNC2=C1
Step Three
Name
Quantity
160 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
615 mg
Type
reactant
Smiles
ICC(=O)N
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Intermediate C12 was prepared
CUSTOM
Type
CUSTOM
Details
Two recrystallizations from ethyl acatete yielded intermediate C12 as a whte solid (252 mg, 37%)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C=CN(C2=C1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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